methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position, a 2-methylphenyl group at the 2-position, and a carboxylate ester group at the 5-position.
Scientific Research Applications
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPUVISAVYJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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